![molecular formula C8H10BrNO B2574530 2-(4-Bromophenoxy)ethanamine CAS No. 26583-55-1](/img/structure/B2574530.png)
2-(4-Bromophenoxy)ethanamine
Overview
Description
2-(4-Bromophenoxy)ethanamine is a chemical compound with the CAS Number: 26583-55-1 . It has a molecular weight of 216.08 and its IUPAC name is 2-(4-bromophenoxy)ethanamine . The compound is typically 95% pure .
Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenoxy)ethanamine is represented by the linear formula C8H10BrNO . The InChI code for this compound is 1S/C8H10BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenoxy)ethanamine include a molecular weight of 216.08 . The compound is typically 95% pure .Scientific Research Applications
Materials Science and Coordination Chemistry
- Coordination Polymers : The coordination compound [NiCl2L(2-PrOH)]n, where L is 2-(4-bromophenoxy)acetohydrazide, was synthesized. It exhibits a polymeric structure, with the complexing agent being six-coordinated. The bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen forms a distorted octahedron. Isopropanol and chlorine atoms serve as bridges between two metal atoms .
Analytical Chemistry
- IR Spectroscopy : Researchers use IR spectroscopy to characterize 2-(4-bromophenoxy)ethanamine and related compounds. This technique provides information about functional groups and molecular vibrations .
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenoxy)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHSYDQJCKBJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)ethanamine |
Synthesis routes and methods
Procedure details
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